molecular formula C8H15ClO3S B13181180 2-(Oxan-2-yl)propane-1-sulfonyl chloride

2-(Oxan-2-yl)propane-1-sulfonyl chloride

Cat. No.: B13181180
M. Wt: 226.72 g/mol
InChI Key: JGVLYAKAFMZVII-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Oxan-2-yl)propane-1-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(Oxan-2-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.

Scientific Research Applications

2-(Oxan-2-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)propane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various molecules, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

2-(Oxan-2-yl)propane-1-sulfonyl chloride can be compared with similar compounds such as 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride. While both compounds have similar sulfonyl chloride groups, the presence of a methyl group in 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride can influence its reactivity and selectivity in chemical reactions .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for chemists and researchers.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-(oxan-2-yl)propane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-7(6-13(9,10)11)8-4-2-3-5-12-8/h7-8H,2-6H2,1H3

InChI Key

JGVLYAKAFMZVII-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)C1CCCCO1

Origin of Product

United States

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